molecular formula C18H27FO2 B1620513 4'-Decyloxy-2'-fluoroacetophenone CAS No. 203066-87-9

4'-Decyloxy-2'-fluoroacetophenone

Cat. No.: B1620513
CAS No.: 203066-87-9
M. Wt: 294.4 g/mol
InChI Key: SGTCQYRBFYAPGF-UHFFFAOYSA-N
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Description

4’-Decyloxy-2’-fluoroacetophenone is an organic compound with the molecular formula C18H27FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a decyloxy group at the para position and a fluorine atom at the ortho position relative to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Decyloxy-2’-fluoroacetophenone typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4’-Decyloxy-2’-fluoroacetophenone would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Decyloxy-2’-fluoroacetophenone can undergo various types of chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Decyloxy-2’-fluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Decyloxy-2’-fluoroacetophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The decyloxy group can enhance lipophilicity, improving membrane permeability and bioavailability. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxy-2’-fluoroacetophenone: Similar structure but with a methoxy group instead of a decyloxy group.

    4’-Ethoxy-2’-fluoroacetophenone: Similar structure but with an ethoxy group instead of a decyloxy group.

    4’-Propoxy-2’-fluoroacetophenone: Similar structure but with a propoxy group instead of a decyloxy group.

Uniqueness

4’-Decyloxy-2’-fluoroacetophenone is unique due to the presence of the long decyloxy chain, which can significantly influence its physical and chemical properties, such as solubility, melting point, and reactivity. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic characteristics.

Properties

IUPAC Name

1-(4-decoxy-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FO2/c1-3-4-5-6-7-8-9-10-13-21-16-11-12-17(15(2)20)18(19)14-16/h11-12,14H,3-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCQYRBFYAPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378790
Record name 4'-Decyloxy-2'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203066-87-9
Record name 1-[4-(Decyloxy)-2-fluorophenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203066-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Decyloxy-2'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-[4-(decyloxy)-2-fluorophenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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